3,5-Dibromo-4-methylbenzohydrazide 3,5-Dibromo-4-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.: 289039-50-5
VCID: VC5354020
InChI: InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)
SMILES: CC1=C(C=C(C=C1Br)C(=O)NN)Br
Molecular Formula: C8H8Br2N2O
Molecular Weight: 307.973

3,5-Dibromo-4-methylbenzohydrazide

CAS No.: 289039-50-5

Cat. No.: VC5354020

Molecular Formula: C8H8Br2N2O

Molecular Weight: 307.973

* For research use only. Not for human or veterinary use.

3,5-Dibromo-4-methylbenzohydrazide - 289039-50-5

Specification

CAS No. 289039-50-5
Molecular Formula C8H8Br2N2O
Molecular Weight 307.973
IUPAC Name 3,5-dibromo-4-methylbenzohydrazide
Standard InChI InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)
Standard InChI Key MLHXNNZNARMLIG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Br)C(=O)NN)Br

Introduction

Chemical Identity and Structural Characteristics

3,5-Dibromo-4-methylbenzohydrazide (IUPAC name: 3,5-dibromo-4-methylbenzohydrazide) is a brominated derivative of benzohydrazide with the molecular formula C8H8Br2N2OC_8H_8Br_2N_2O. Its structure features a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a hydrazide functional group (-CONHNH2_2) at the 1-position (Fig. 1) .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular weight294.90 g/mol
Hazard classificationSkin/Eye Irritant (Category 2)
StabilityStable under recommended storage

The compound’s planar aromatic core and electron-withdrawing bromine substituents enhance its electrophilic character, facilitating nucleophilic substitution and condensation reactions .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3,5-dibromo-4-methylbenzohydrazide is documented in the provided sources, analogous methods for dibromo-substituted benzaldehyde derivatives offer insights. For example, CN102399159A describes the bromination of methyl 2-aminobenzoate using tribromo-N-methyl-N-butylimidazole, followed by reduction with NaBH3_3 . Adapting this approach, 3,5-dibromo-4-methylbenzohydrazide could be synthesized via:

  • Bromination: Direct bromination of 4-methylbenzohydrazide using brominating agents.

  • Hydrazide Formation: Condensation of 3,5-dibromo-4-methylbenzoic acid with hydrazine .

Table 2: Hypothetical synthetic conditions

StepReagents/ConditionsYield (Hypothetical)
BrominationBr2_2, Fe catalyst, 60°C~75%
HydrazidationHydrazine hydrate, ethanol, reflux~85%

Purification and Characterization

Purification typically involves solvent extraction (ethyl acetate/water) and recrystallization from methanol . Advanced characterization employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS, though specific spectral data for this compound remain unreported in accessible literature.

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

The compound’s hydrazide group enables cyclocondensation reactions with carbonyl compounds. For instance, reactions with aldehydes yield Schiff bases, which are intermediates for quinazolinones—a class of bioactive heterocycles . In a 2022 study, analogous dibromo-benzohydrazides were used to synthesize axially chiral bisquinazolinones via asymmetric catalysis (e.g., 97:3 enantiomeric ratio) .

Coordination Chemistry

3,5-Dibromo-4-methylbenzohydrazide acts as a polydentate ligand, forming complexes with transition metals. The CoLab study demonstrates that similar dibromosalicylaldehyde hydrazides form dimers through hydrogen bonding and metal coordination, suggesting potential applications in supramolecular chemistry .

PrecautionMeasure
Personal protective equipment (PPE)Gloves, goggles, ventilated workspace
First aidRinse skin/eyes with water; seek medical attention if needed
StorageTightly closed container in ventilated area

Disposal

Waste must be disposed of via approved facilities to prevent environmental release .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Expanding the use of 3,5-dibromo-4-methylbenzohydrazide in enantioselective reactions, building on methodologies from chiral phosphoric acid catalysis .

  • Materials Science: Investigating its role in metal-organic frameworks (MOFs) or luminescent materials, leveraging bromine’s heavy atom effect.

  • Pharmacological Screening: Evaluating bioactivity against antimicrobial or anticancer targets, given the prevalence of brominated compounds in drug discovery.

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